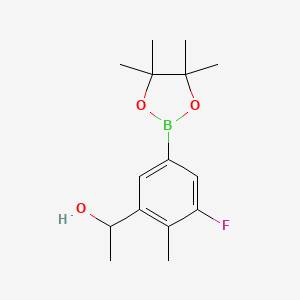![molecular formula C15H15BrN2O2S B14026944 N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a brominated aromatic ring and a sulfonamide group
Vorbereitungsmethoden
The synthesis of N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 5-bromo-2-methylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide: The presence of a phenylmethoxy group introduces additional steric and electronic effects, influencing its chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H15BrN2O2S |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-9-14(16)6-5-12(13)2/h3-10,18H,1-2H3/b17-10+ |
InChI-Schlüssel |
DYCAEVCTUKHAIT-LICLKQGHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


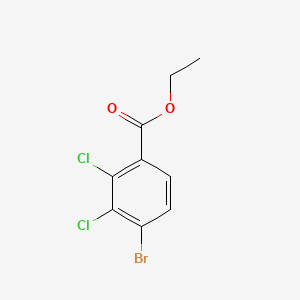
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
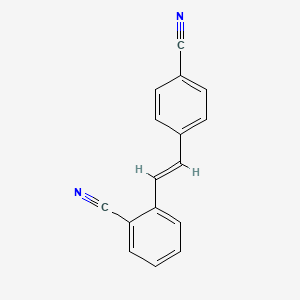
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
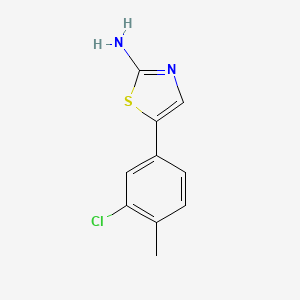
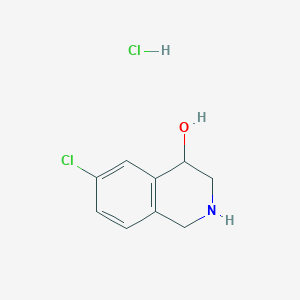
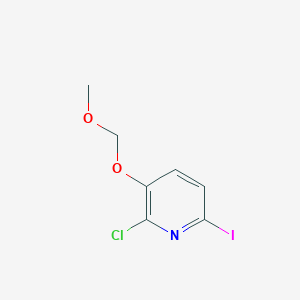

![O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate](/img/structure/B14026901.png)


